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Cat. No.: B3144479

Get Quote

Introduction: The Strategic Value of 5-
Bromopyridine-3-thiol
In the landscape of modern medicinal chemistry and materials science, the strategic selection

of heterocyclic building blocks is a critical determinant of synthetic efficiency and novelty.

Among these, 5-Bromopyridine-3-thiol has emerged as a particularly valuable scaffold. Its

utility is rooted in the orthogonal reactivity of its functional groups: the thiol moiety, a potent

nucleophile and a key pharmacophore in its own right; the pyridine ring, a common structural

motif in bioactive molecules; and the bromo-substituent, a versatile handle for a wide array of

cross-coupling reactions.[1][2]

This guide provides an in-depth examination of 5-Bromopyridine-3-thiol, moving beyond a

simple recitation of properties to offer field-proven insights into its synthesis, characterization,

reactivity, and application. The protocols and discussions herein are designed to equip

researchers, scientists, and drug development professionals with the practical knowledge

required to effectively leverage this compound in their synthetic endeavors. A key focus is its

role as a precursor in the development of high-affinity galectin-3 inhibitors, which are currently

under investigation for the treatment of fibrotic diseases and cancer.[3]
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Core Compound Identifiers & Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

successful application. The key identifiers and physicochemical characteristics of 5-
Bromopyridine-3-thiol are summarized below.

Property Value Source(s)

IUPAC Name 5-bromopyridine-3-thiol [4]

CAS Number 552331-85-8 [5]

Molecular Formula C₅H₄BrNS [4]

Molecular Weight 190.06 g/mol [4]

SMILES C1=C(C=NC=C1Br)S [4]

InChIKey
WTGUVGABIUXMIS-

UHFFFAOYSA-N
[4]

Physical Form Solid [6]

Purity (Typical) ≥95-98% [5][6]

Storage
Sealed in a dry, inert

atmosphere at 2-8°C
[5][6]

Synthesis & Purification: A Validated Protocol
The reliable synthesis of pyridine-3-thiols can be challenging. However, a robust and scalable

two-step procedure starting from the corresponding 3-iodopyridine has been developed, which

can be readily adapted for the 5-bromo analogue. This method utilizes thiobenzoic acid as a

sulfur donor, followed by a straightforward hydrolysis to yield the target thiol with high purity.

Causality Behind the Method
The choice of a two-step process involving a thioester intermediate is deliberate. Direct thiol

introduction can be plagued by side reactions, particularly the formation of disulfides via

oxidation. The S-benzoyl group serves as an effective protecting group that is stable to the

coupling conditions and is easily removed under mild basic conditions. The use of a
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copper(I)/phenanthroline catalyst system is crucial for facilitating the C-S cross-coupling

reaction with the iodo- (or bromo-) pyridine, a well-established method for forming aryl

thioethers.

Workflow Diagram: Synthesis of 5-Bromopyridine-3-thiol

Step 1: Thioester Formation

Step 2: Hydrolysis

5-Bromo-3-iodopyridine

Thiobenzoic Acid,
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Heat (80-100°C)

S-(5-bromopyridin-3-yl) benzothioate

K₂CO₃,
Methanol
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5-Bromopyridine-3-thiol
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Caption: Two-step synthesis of 5-Bromopyridine-3-thiol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3144479/docs?utm_src=pdf-body#5-bromopyridine-3-thiol-a-technical-guide-for-advanced-synthesis
https://www.benchchem.com/product/b3144479/docs?utm_src=pdf-body-img#5-bromopyridine-3-thiol-a-technical-guide-for-advanced-synthesis
https://www.benchchem.com/product/b3144479/docs?utm_src=pdf-body#5-bromopyridine-3-thiol-a-technical-guide-for-advanced-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3144479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
Step 1: Synthesis of S-(5-bromopyridin-3-yl) benzothioate

Reaction Setup: To a flask charged with 5-bromo-3-iodopyridine (1.0 equiv.), add toluene

(approx. 1.5 mL per 0.1 mol of substrate).

Reagent Addition: While stirring, add phenanthroline (0.036 equiv.), copper(I) iodide (0.02

equiv.), diisopropylethylamine (DIPEA, 3.0 equiv.), and thiobenzoic acid (1.4 equiv.).

Inert Atmosphere: Purge the flask with argon.

Heating: Heat the reaction mixture to 80–100 °C for 12–16 hours, monitoring the reaction

progress by TLC or LC-MS.

Workup: After cooling, dilute the mixture with hexane. The crude product can be purified by

column chromatography on silica gel using a toluene/hexane gradient to yield the thioester.

Step 2: Hydrolysis to 5-Bromopyridine-3-thiol

Reaction Setup: Dissolve the S-(5-bromopyridin-3-yl) benzothioate intermediate from Step 1

in methanol (approx. 10 mL per 1 g of thioester).

Base Addition: Add dry potassium carbonate (K₂CO₃, 1.4 equiv.) to the solution.

Reaction: Stir the mixture at room temperature for 1 hour.

Solvent Removal: Evaporate the methanol under reduced pressure.

Aqueous Workup: Dissolve the residue in water. Wash the aqueous layer twice with

dichloromethane to remove non-polar impurities.

Acidification & Extraction: Acidify the aqueous layer to pH 5 using a suitable acid (e.g., 1M

HCl). Extract the product with dichloromethane (3x).

Final Wash & Isolation: Combine the organic extracts, wash with saturated aqueous sodium

bicarbonate solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the

solvent to yield pure 5-Bromopyridine-3-thiol.
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Spectroscopic Characterization
Thorough characterization is essential for confirming the identity and purity of the synthesized

compound. While full experimental spectra for 5-Bromopyridine-3-thiol are not widely

published in peer-reviewed literature, several chemical suppliers indicate the availability of this

data upon request.[1] For reference, the published NMR data for the parent compound,

pyridine-3-thiol, is provided below.

Data Type
Pyridine-3-thiol
(Unsubstituted)

5-Bromopyridine-3-thiol
(Predicted/Reference)

¹H NMR

(500 MHz, CDCl₃), δ, ppm:

3.26 (1H, s, SH), 7.17 (1H, dd),

7.61 (1H, dt), 8.27–8.45 (1H,

m), 8.52 (1H, d).

Data should be requested from

commercial suppliers. The SH

proton signal is expected.

Aromatic signals will be

influenced by the bromine

atom, likely resulting in

downfield shifts for adjacent

protons compared to the

parent thiol.

¹³C NMR

(126 MHz, CDCl₃), δ, ppm:

123.1, 127.8, 136.3, 146.3,

149.3.

The carbon bearing the

bromine (C5) is expected to

have a chemical shift in the

range of ~118-122 ppm. Other

carbon signals will also be

shifted relative to the parent

compound.

Mass Spec (MS) -

Expected [M+H]⁺ at m/z ≈

190/192, showing the

characteristic isotopic pattern

for a monobrominated

compound.

Reactivity and Strategic Applications
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The synthetic power of 5-Bromopyridine-3-thiol lies in its dual reactivity. The thiol group acts

as a soft nucleophile, readily participating in S-alkylation and S-arylation reactions. The C-Br

bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as

Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a vast

array of carbon and heteroatom substituents.

Case Study: Synthesis of a Galectin-3 Inhibitor
Precursor
A prominent application of 5-Bromopyridine-3-thiol is in the synthesis of orally available

galectin-3 inhibitors for the treatment of fibrotic diseases.[3] The thiol is used as a nucleophile

to displace a leaving group on a protected galactose scaffold, forming a key thioglycosidic

bond.

Workflow Diagram: S-Alkylation Reaction
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Step 1: Deprotonation

Step 2: Nucleophilic Substitution (SN2)

5-Bromopyridine-3-thiol

NaH in DMF

0°C to RT

Sodium 5-bromopyridine-3-thiolate

Protected Galactoside
(e.g., Compound 9)

50°C

Thioglycoside Product

Click to download full resolution via product page

Caption: Synthesis of a thioglycoside using 5-Bromopyridine-3-thiol.

Protocol: Synthesis of a Thioglycoside Intermediate
This protocol describes the reaction of 5-Bromopyridine-3-thiol with a protected galactoside

electrophile (referred to as compound 9 in the source literature).[3]

Thiol Deprotonation: In a flask under an inert atmosphere, suspend sodium hydride (NaH,

1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C.
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Thiolate Formation: Add a solution of 5-Bromopyridine-3-thiol (1.2 equiv.) in DMF dropwise

to the NaH suspension. Allow the mixture to warm to room temperature and stir for 30

minutes.

S-Alkylation: Add the protected galactoside electrophile (1.0 equiv.) to the reaction mixture.

Heating: Heat the mixture to 50 °C and stir until the reaction is complete as monitored by

TLC or LC-MS.

Workup: Upon completion, the reaction is typically quenched with a proton source (e.g.,

saturated NH₄Cl solution) and extracted with an organic solvent (e.g., ethyl acetate). The

organic layer is then washed, dried, and concentrated.

Purification: The crude product is purified by flash column chromatography to yield the

desired thioglycoside.

Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 5-Bromopyridine-3-
thiol is classified as a hazardous substance.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

H335 (May cause respiratory irritation).[4]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and

chemical-resistant gloves.

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
5-Bromopyridine-3-thiol is a high-value building block with a compelling combination of

functional groups that enable diverse and complex synthetic transformations. Its demonstrated
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utility in the construction of clinically relevant molecules, such as galectin-3 inhibitors,

underscores its importance in modern drug discovery. The validated protocols and strategic

insights provided in this guide are intended to empower researchers to confidently and

effectively incorporate this versatile reagent into their synthetic programs, accelerating the path

to novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3144479/docs#5-bromopyridine-3-thiol-a-technical-
guide-for-advanced-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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